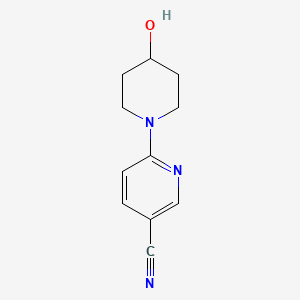

6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Description

Contextualization within Nitrogen-Containing Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds are foundational to the development of new medicines. mdpi.comnih.gov These organic molecules, which feature a ring structure containing at least one nitrogen atom, are widespread in nature and are integral to the structure of many essential biological molecules like nucleic acids and vitamins. nih.gov In the realm of drug discovery, these compounds are of paramount importance, with statistics indicating that they are present in a significant majority of FDA-approved drugs. nih.govsemanticscholar.orgnih.gov Their prevalence is attributed to their ability to form stable structures and engage in various biological interactions, which is crucial for therapeutic efficacy. mdpi.com The specific arrangement of atoms in 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile places it firmly within this vital class of molecules, making it a subject of interest for researchers exploring new therapeutic possibilities.

Significance of the Pyridine (B92270) and Piperidine (B6355638) Moieties as Privileged Scaffolds

The molecular architecture of this compound is distinguished by the presence of two key structural units: a pyridine ring and a piperidine ring. Both of these are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile foundation for the development of a wide array of drugs. nih.govresearchgate.netnih.gov

The pyridine ring , an aromatic six-membered ring containing one nitrogen atom, is a common feature in numerous pharmaceuticals and natural products. nih.govrsc.org Its inclusion in a drug molecule can influence properties such as solubility, chemical reactivity, and the ability to form important intermolecular interactions. pharmablock.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. The pyridine scaffold is found in a diverse range of clinically used drugs, highlighting its versatility and importance in drug design. nih.govresearchgate.netnih.gov

Similarly, the piperidine ring , a saturated six-membered ring with one nitrogen atom, is another highly significant scaffold in medicinal chemistry. researchgate.net It is one of the most common nitrogen-containing heterocyclic rings found in FDA-approved drugs. researchgate.net The three-dimensional structure of the piperidine ring allows for the precise positioning of substituent groups, which can lead to highly specific interactions with biological targets. The presence of the piperidine moiety can impact a compound's pharmacological profile, and it is a key component in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. nih.govresearchgate.net The combination of both the pyridine and piperidine scaffolds within a single molecule, as seen in this compound, presents a compelling starting point for the design of new and effective therapeutic agents.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound is underscored by its emergence in scientific literature and patent filings as a key intermediate and structural motif in the synthesis of novel bioactive compounds. Research involving this compound and its derivatives is often focused on exploring their potential in various therapeutic areas. The strategic combination of the pyridine, piperidine, and carbonitrile functionalities provides a versatile platform for chemical modification, allowing researchers to systematically investigate structure-activity relationships.

The nitrile group (carbonitrile) is a particularly valuable functional group in medicinal chemistry. It can participate in hydrogen bonding and dipole interactions, and it can be metabolically converted to other functional groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Compounds containing a pyridine-3-carbonitrile (B1148548) moiety have been investigated for a range of biological activities. researchgate.net

The hydroxypiperidine component introduces a hydroxyl group, which can also participate in hydrogen bonding and serve as a point for further chemical modification. This functional handle allows for the exploration of how changes to this part of the molecule affect its biological activity.

The table below summarizes key research findings related to compounds containing the this compound core or similar structures, illustrating the diverse research trajectories and the academic significance of this chemical scaffold.

| Research Area | Key Findings |

| Anticancer Research | Derivatives of pyridine and piperidine have shown significant antiproliferative activity against various cancer cell lines. The specific substitution patterns on these rings are crucial for their cytotoxic effects. nih.govnih.govnih.gov |

| Neurological Disorders | The pyridine-piperidine scaffold is a key feature in compounds designed to interact with sigma receptors, which are implicated in a variety of neurological conditions. mdpi.comresearchgate.net |

| Antimicrobial Activity | Certain pyridine derivatives have demonstrated potential as antimicrobial agents, highlighting the versatility of this heterocyclic core in addressing infectious diseases. researchgate.net |

| Enzyme Inhibition | The structural features of this compound make it a candidate for the design of specific enzyme inhibitors, a common strategy in drug discovery. |

| Growth Regulation in Plants | Interestingly, some related azidopyridine derivatives have been found to be effective as plant growth regulators. researchgate.net |

The ongoing investigation into this compound and its analogues is indicative of its recognized potential in the field of medicinal chemistry. As researchers continue to explore the chemical space around this scaffold, it is likely that new and valuable insights into its therapeutic applications will be uncovered.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQFEUGDTPBSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017034-18-2 | |

| Record name | 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 4 Hydroxypiperidin 1 Yl Pyridine 3 Carbonitrile

General Synthetic Pathways

The construction of the 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile scaffold is typically achieved through multi-step organic reaction sequences that allow for the elaboration of the core structure and subsequent functionalization.

Multi-Step Organic Reaction Sequences for Core Structure Elaboration

The principal and most direct method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a pyridine (B92270) ring activated towards nucleophilic attack, typically a 6-halopyridine-3-carbonitrile, and 4-hydroxypiperidine (B117109) as the nucleophile.

A common precursor for this synthesis is 6-chloropyridine-3-carbonitrile. The reaction proceeds by the displacement of the chloride ion from the pyridine ring by the secondary amine of 4-hydroxypiperidine. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and a suitable solvent.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Electrophile | 6-Chloropyridine-3-carbonitrile |

| Nucleophile | 4-Hydroxypiperidine |

| Base | Potassium carbonate (K2CO3), Triethylamine (Et3N) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) |

| Temperature | 80-120 °C |

The nitrile group on the pyridine ring plays a crucial role in activating the 6-position towards nucleophilic attack by withdrawing electron density from the ring.

Strategies for Functionalization of Pyridine and Piperidine (B6355638) Rings

Further functionalization of the this compound molecule can be achieved by targeting the pyridine and piperidine rings.

Pyridine Ring Functionalization: The pyridine ring can undergo various modifications, although the presence of the electron-donating piperidine group and the electron-withdrawing nitrile group can influence the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be achieved under harsh conditions.

Piperidine Ring Functionalization: The secondary hydroxyl group on the piperidine ring is a prime site for functionalization. It can be converted into esters, ethers, or other functional groups through standard organic transformations. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry applications.

Scalable Synthesis Approaches in Research Settings

For the production of larger quantities of this compound in a research setting, scalable synthesis approaches such as automated reactors and continuous flow methodologies are being explored.

Automated Reactors: Automated synthesis platforms can be programmed to perform the multi-step synthesis of the target compound with minimal manual intervention. This allows for precise control over reaction parameters, leading to improved reproducibility and the ability to generate libraries of related compounds for screening purposes.

Continuous Flow Methodologies: Continuous flow chemistry offers several advantages for the synthesis of this compound, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. In a flow setup, the reactants are continuously pumped through a heated reactor coil, where the reaction takes place. The product stream is then collected, allowing for a continuous production process. This approach is particularly advantageous for the nucleophilic aromatic substitution step, as it allows for precise control of the reaction time and temperature.

Key Chemical Reactions and Derivatization Strategies

The functional groups present in this compound, namely the hydroxyl group and the nitrile group, are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of the piperidine moiety can be oxidized to the corresponding ketone, yielding 6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile. This transformation is a key step in the synthesis of various derivatives and can be achieved using a range of oxidizing agents.

Commonly employed methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then acts as the oxidizing agent. The reaction is typically carried out at low temperatures (-78 °C) and is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM).

Table 2: Comparison of Oxidation Methods for the Hydroxyl Group

| Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | (COCl)2 or TFAA, DMSO, Et3N | -78 °C to room temperature | Mild, high yield |

| Dess-Martin Periodinane | DMP | Room temperature, CH2Cl2 | Mild, selective, neutral pH |

Reduction Reactions for Structural Modification

The nitrile group of this compound can be reduced to a primary amine, providing a valuable synthetic handle for further derivatization. This transformation opens up avenues for the synthesis of compounds with different biological activities.

The reduction of the nitrile group can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). The reaction is typically carried out under pressure and at elevated temperatures.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of converting nitriles to primary amines. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The choice of reducing agent will depend on the presence of other functional groups in the molecule and the desired selectivity.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by the interplay of its inherent electron-deficient nature and the electronic effects of its substituents. The pyridine nitrogen and the cyano group at the C3 position are electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the piperidinyl group at the C6 position is a potent electron-donating group, activating the ring.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of the title compound itself is a prime example of a nucleophilic aromatic substitution reaction. Typically, it is formed by reacting a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., 6-chloropyridine-3-carbonitrile), with 4-hydroxypiperidine. The electron-deficient nature of the pyridine ring facilitates the displacement of the leaving group by the nucleophilic piperidine nitrogen. Once formed, the title compound lacks a good leaving group on the pyridine ring, making further SNAr reactions unlikely under standard conditions.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on pyridine is significantly more challenging than on benzene (B151609) due to the electron-withdrawing character of the ring nitrogen, which is often protonated under the acidic conditions required for many EAS reactions. uoanbar.edu.iq In this compound, the deactivating effect of the cyano group further hinders this transformation. However, the strong activating effect of the C6-piperidinyl substituent directs potential electrophilic attack to the positions ortho and para to it, which are the C5 and C2 positions, respectively. Computational studies on substituted pyridines confirm that such reactions are mechanistically complex and energetically demanding. rsc.org The C5 position is the most probable site for electrophilic substitution, although forcing conditions would be necessary to achieve such a transformation.

| Reaction Type | Reactivity of the Pyridine Ring | Directing Effects of Substituents | Probable Site of Attack |

| Nucleophilic | Activated | Cyano group enhances susceptibility at C2, C4, C6. | N/A (No leaving group) |

| Electrophilic | Deactivated | Piperidinyl group directs to C5; Cyano group deactivates. | C5 (under harsh conditions) |

Cyclization Reactions for Novel Heterocycle Formation utilizing this compound as a Building Block

The functional groups present in this compound, particularly the vicinal amino and cyano functionalities (a 2-amino-3-cyanopyridine (B104079) scaffold), make it an excellent precursor for the synthesis of fused heterocyclic systems. Such scaffolds are pivotal in medicinal chemistry. nih.govresearchgate.net

One of the most common transformations for 2-amino-3-cyanopyridines is the construction of pyrido[2,3-d]pyrimidine (B1209978) rings. This can be achieved by reacting the aminonitrile with various one-carbon synthons. For example, treatment with formic acid or triethyl orthoformate can lead to the formation of a 4-aminopyrido[2,3-d]pyrimidine derivative, which can be subsequently hydrolyzed to the corresponding pyridopyrimidinone. Similarly, reaction with urea (B33335) or guanidine (B92328) can be employed to introduce an amino group at the 4-position of the newly formed pyrimidine (B1678525) ring. These cyclization strategies provide a direct route to complex, biologically relevant molecules from simple precursors. google.com While specific examples utilizing the 4-hydroxypiperidinyl substituent are not prevalent in readily available literature, the underlying reactivity of the 2-amino-3-cyanopyridine core is well-established.

Potential Cyclization Reactions:

| Reagent | Resulting Fused Heterocycle | Potential Product Structure |

| Formic Acid / Triethyl Orthoformate | Pyrido[2,3-d]pyrimidin-4(3H)-one | Fused pyrimidinone ring |

| Guanidine | Pyrido[2,3-d]pyrimidine-4-amine | Fused aminopyrimidine ring |

| Isothiocyanates | Pyrido[2,3-d]pyrimidine-4-thione | Fused pyrimidinethione ring |

Cross-Coupling Methodologies in Related Pyridine-Piperidine Systems (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

Modern palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis. While direct cross-coupling on the C-H bonds of this compound is challenging, these methodologies are highly relevant for analogous systems where a halide or triflate is present on the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and a halide or triflate, is widely used for synthesizing biaryl and heteroaryl compounds. organic-chemistry.org Its application to pyridine-containing molecules can be challenging due to the potential for the Lewis basic pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity. nih.govresearchgate.net Despite this, effective protocols have been developed. For a related pyridine-piperidine system, such as 5-bromo-6-(piperidin-1-yl)pyridine-3-carbonitrile, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups at the C5 position. The choice of ligand, base, and reaction conditions is crucial for achieving high yields. cdnsciencepub.comresearchgate.net

Representative Conditions for Suzuki-Miyaura Coupling on Bromo-pyridines:

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-110 | Arylboronic acids |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | Heteroarylboronic acids |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | Aryl- and vinylboronic acids |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is directly applicable to the synthesis of the title compound and its analogues, involving the coupling of an amine (like 4-hydroxypiperidine) with an aryl or heteroaryl halide (like 6-chloropyridine-3-carbonitrile). organic-chemistry.org The reaction is renowned for its broad substrate scope and functional group tolerance, enabled by the development of specialized, sterically hindered phosphine (B1218219) ligands. nih.govlibretexts.org This methodology allows for the synthesis of a wide array of substituted aminopyridines that would be difficult to access through classical methods.

Representative Conditions for Buchwald-Hartwig Amination on Chloro/Bromo-pyridines:

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partners |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Aryl halides and primary amines |

| Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 100-120 | Heteroaryl chlorides and secondary amines |

| G3-XPhos Precatalyst | LHMDS | THF | 25-65 | Aryl bromides and various amines |

Structure Activity Relationships Sar and Rational Molecular Design of 6 4 Hydroxypiperidin 1 Yl Pyridine 3 Carbonitrile Derivatives

Influence of Pyridine (B92270) Ring Substitutions on Pharmacological Activity and Specificity

The pyridine ring is a core component of the 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile scaffold and is a primary site for modifications aimed at modulating biological activity. The electronic properties and substitution patterns on this ring can significantly influence interactions with biological targets. ijnrd.orgnih.gov

Research into pyridine derivatives has shown that the nature, position, and number of substituents are critical determinants of their pharmacological effects. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the ring, affecting its ability to form hydrogen bonds or engage in π-π stacking interactions with a target protein. nih.gov In the context of antiproliferative activity, studies on related pyridine-carbonitrile structures have indicated that specific substitutions can lead to significant changes in potency, as measured by IC50 values. nih.gov

The nitrile group at the 3-position is a key feature, often acting as a hydrogen bond acceptor. Modifications at other positions, such as the 2, 4, and 5-positions, have been explored to enhance target specificity and potency. For example, adding small alkyl or alkoxy groups can probe hydrophobic pockets within a binding site, while introducing polar groups like amino or hydroxyl moieties can establish new hydrogen bonding interactions. nih.gov

Table 1: Illustrative SAR of Pyridine Ring Substitutions Note: The following data is illustrative, based on general principles of pyridine SAR, to demonstrate the impact of substitutions.

| Compound | Substitution on Pyridine Ring | Relative Potency |

| Parent Scaffold | None | 1x |

| Derivative A | 2-Amino | 5x |

| Derivative B | 4-Chloro | 2.5x |

| Derivative C | 5-Fluoro | 3x |

Role of Piperidine (B6355638) Moiety Modifications on Biological Efficacy

The 4-hydroxypiperidin-1-yl moiety is another critical component of the scaffold, providing a three-dimensional structure that influences binding affinity and physicochemical properties. nih.gov Modifications to this part of the molecule are a key strategy for optimizing biological efficacy.

The hydroxyl group on the piperidine ring is a crucial pharmacophoric feature, often involved in forming a key hydrogen bond with the target protein. Its position and stereochemistry are therefore of paramount importance. Altering the position of the hydroxyl group from the 4-position to the 2- or 3-position can drastically change the molecule's geometry and its ability to fit into the binding pocket.

While specific stereochemical data for this compound is not detailed in the provided context, general principles of medicinal chemistry suggest that the stereochemical configuration (R vs. S) of the hydroxyl-bearing carbon would be critical. One enantiomer often exhibits significantly higher potency than the other, as it can achieve a more favorable orientation in the chiral environment of a protein's active site. This difference in activity underscores the importance of stereoselective synthesis to obtain the more active isomer.

Modifying the piperidine ring by introducing substituents or altering its hybridization state can significantly impact biological activity. The "escape from flatland" approach in medicinal chemistry advocates for increasing the three-dimensionality (sp3 character) of molecules to improve their interaction with the complex, three-dimensional binding sites of proteins. nih.gov Therefore, maintaining the saturated, sp3-hybridized nature of the piperidine ring is often advantageous.

Introducing substituents on the piperidine ring can probe for additional binding interactions. For example, small alkyl groups can fill small hydrophobic pockets, while polar groups can form new hydrogen bonds. Conversely, introducing sp2 character, for instance by creating a double bond to form a tetrahydropyridine (B1245486) ring, would flatten the ring conformation. This change in geometry could be detrimental if the chair conformation of the piperidine ring is optimal for binding, but it could also be beneficial if a flatter conformation is preferred by the target. Such modifications are a tool to fine-tune the conformational preferences of the molecule. researchgate.net

Design Principles for Modulating Metabolic Stability and Enhancing Target Selectivity

A primary goal in lead optimization is to improve metabolic stability and target selectivity to create a viable drug candidate. For derivatives of this compound, a key strategy involves blocking metabolically labile sites. Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. One design principle is "scaffold hopping," where a phenyl ring, for instance, might be replaced with a pyridine or pyrimidine (B1678525) ring. The incorporation of a nitrogen atom into the aromatic system tends to increase metabolic stability by decreasing the ring's susceptibility to oxidation. nih.gov

Another strategy is the introduction of fluorine atoms at positions susceptible to metabolism. The strong carbon-fluorine bond is resistant to cleavage, thereby blocking metabolic pathways. Enhancing target selectivity often involves exploiting subtle differences between the target protein and off-target proteins. This can be achieved by introducing substituents that form specific interactions with the target that are not possible with off-targets. High lipophilicity is often correlated with poor selectivity and off-target binding; therefore, optimizing lipophilicity is crucial for improving selectivity. researchgate.net

Ligand Efficiency and Lipophilicity Optimization Strategies in Lead Discovery

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.orgcsmres.co.uknih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom. It is a useful metric for ensuring that increases in potency are not solely due to an increase in molecular size ("molecular obesity"). A generally accepted threshold for a good lead compound is an LE value greater than 0.3. researchgate.netsciforschenonline.org

Lipophilic Ligand Efficiency (LLE) is calculated as the difference between the pIC50 (or pKi) and the logP (or logD) of the compound. LLE helps to ensure that potency gains are not achieved at the expense of excessive lipophilicity, which can lead to problems with solubility, metabolic instability, and off-target toxicity. researchgate.net An LLE value between 5 and 7 is often targeted during lead optimization. csmres.co.uk

Optimization strategies for this compound derivatives would involve synthesizing analogs and evaluating their LE and LLE. The goal is to identify modifications that increase potency without a proportional increase in size or lipophilicity. For example, adding a polar group to a solvent-exposed region of the molecule could reduce lipophilicity without negatively impacting binding affinity, thereby increasing the LLE. sciforschenonline.org

Table 2: Ligand Efficiency Metrics in Lead Optimization

| Metric | Formula | Purpose | Ideal Value |

| Ligand Efficiency (LE) | -ΔG / Nheavy | Assesses potency relative to molecular size. | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Assesses potency relative to lipophilicity. | 5 - 7 |

Rational Design Approaches for Improved Cytochrome P450 (CYP) Selectivity

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. Therefore, designing selective compounds that avoid significant interaction with major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a critical aspect of drug design. nih.gov

Rational design approaches to improve CYP selectivity for this compound derivatives include:

Reducing Lipophilicity: As mentioned, high lipophilicity is often linked to non-selective binding, including to CYP enzymes. Strategies to lower logP, such as introducing polar functional groups, can reduce CYP inhibition.

Blocking Metabolic Sites: Identifying which parts of the molecule are metabolized by CYPs and then blocking these sites (e.g., through fluorination) can prevent the molecule from acting as a substrate or inhibitor.

Structure-Based Design: If the structure of a relevant CYP enzyme is known, molecular modeling can be used to predict how a derivative might bind. This allows for the design of modifications that disrupt binding to the CYP active site while preserving affinity for the intended target.

By systematically evaluating new derivatives for their inhibitory activity against a panel of key CYP isoforms, medicinal chemists can build a SAR profile for CYP inhibition and steer the design process toward more selective compounds. nih.gov

Computational Chemistry and Molecular Modeling of 6 4 Hydroxypiperidin 1 Yl Pyridine 3 Carbonitrile and Analogs

Ligand-Protein Interaction Analysis

Molecular modeling techniques are pivotal in understanding how ligands like 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile interact with their biological targets. These in silico methods provide insights into binding mechanisms that are crucial for rational drug design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy. For pyridine-3-carbonitrile (B1148548) derivatives, docking studies have been crucial in identifying potential biological targets and optimizing ligand structures for enhanced affinity.

For instance, in studies involving analogous structures, docking simulations have been performed against various protein targets. The reliability of these simulations is often validated by redocking a known co-crystalized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å is typically considered indicative of a reliable docking protocol. nih.gov Docking analyses of various pyridine (B92270) derivatives have shown binding energies ranging from -5.2 to -11.2 kcal/mol, depending on the specific analog and the protein target. nih.govnih.govresearchgate.net These scores suggest favorable binding affinities within the active sites of their respective protein targets. nih.gov

The following table summarizes representative docking scores for pyridine-based compounds against different protein targets, illustrating the range of binding affinities observed in computational studies.

| Compound Class | Protein Target | Docking Score (kcal/mol) |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative | α-amylase | -7.43 |

| 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile analog | σ1 Receptor | -7.8 to -11.2 |

| Aza compound | Heme-binding protein | -5.2 to -8.0 |

| 1,6-Dihydropyrimidine derivative | Protein Tyrosine Phosphatase 1B | Not specified, but identified as having low binding energy |

This table is generated based on data from multiple sources for illustrative purposes and does not represent a direct comparison of the title compound.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions.

For pyridine-based analogs, key interactions have been characterized within the active sites of various enzymes and receptors. For example:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the hydroxyl group of the piperidine (B6355638) moiety are common hydrogen bond acceptors and donors, respectively. In one study, an analog formed three hydrogen bonds within the active site of its target. nih.gov The amino groups on similar scaffolds have been shown to form crucial hydrogen bonds with key acidic residues like glutamic acid (Glu) and aspartic acid (Asp). nih.gov

Hydrophobic Interactions: The aromatic pyridine ring and the aliphatic piperidine ring frequently engage in hydrophobic interactions with nonpolar amino acid residues. These can include alkyl, π-alkyl, and π-sigma interactions. nih.gov

Electrostatic Interactions: In some cases, salt bridge interactions can occur, particularly if the piperidine nitrogen becomes protonated, allowing it to interact with negatively charged amino acid residues such as Asp or Glu. nih.gov

These interactions are critical for the ligand's stability and selectivity for its target protein. nih.gov

Conformational Analysis and Prediction of Physicochemical Properties

The three-dimensional shape (conformation) and physicochemical properties of a molecule are determinant factors of its biological activity. Computational methods allow for a detailed analysis of these characteristics.

The protonation state of a molecule can significantly alter its charge distribution and, consequently, its interaction with biological targets. For this compound, the nitrogen atoms in both the pyridine and piperidine rings are potential sites of protonation, depending on the pH of the environment. Computational models can predict the pKa of these basic centers, helping to determine the most likely protonation state under physiological conditions. A change in protonation can dramatically affect the molecule's ability to form hydrogen bonds and electrostatic interactions, which can be crucial for binding to an active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be calculated computationally and correlated with biological activity to build predictive models. frontiersin.org For pyridine-3-carbonitrile derivatives, relevant descriptors often include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties like dipole moment and polarizability, which influence how the molecule interacts with its environment. preprints.org

Spatial Descriptors: These relate to the three-dimensional shape of the molecule.

The following table lists some common molecular descriptors that are often calculated for QSAR and other in silico studies. researchgate.netchemrxiv.org

| Descriptor Type | Examples | Relevance |

| 1D Descriptors | Molecular Weight, Atom Count | Basic properties influencing size and mass. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (lipophilicity) | Related to membrane permeability and solubility. |

| 3D Descriptors | Molecular Volume, Dipole Moment | Describes the molecule's size and charge distribution. |

These descriptors are foundational for building models that can predict the biological activity of new, unsynthesized analogs, thereby accelerating the drug discovery process. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. nih.gov These calculations can be used to determine the distribution of electrons within a molecule, which is fundamental to its reactivity and interaction with other molecules. mdpi.com

For pyridine derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. nih.gov

Calculate Electronic Properties: Compute energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. alliedacademies.org

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding intermolecular interactions. dntb.gov.ua

Predict Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Studies on related pyridine structures have used DFT to analyze reactivity, stability, and antioxidant properties by calculating parameters such as ionization potential and bond dissociation enthalpy. researchgate.netresearchgate.net These quantum chemical insights are invaluable for understanding the intrinsic properties of this compound and for designing analogs with tailored electronic characteristics.

X-ray Crystallography Studies of Ligand-Target Complexes to Elucidate Binding Mechanisms

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of specific X-ray crystallography studies for this compound complexed with a biological target. Consequently, a detailed analysis of its binding mechanism, based on empirical crystallographic data, cannot be provided at this time.

The elucidation of a compound's binding mechanism at the atomic level is heavily reliant on the successful co-crystallization of the ligand with its target protein. This process allows for the determination of the three-dimensional structure of the complex, offering precise insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand's affinity and selectivity.

While X-ray crystallography data is not available for the specific compound of interest, the broader field of medicinal chemistry offers examples of how such studies on analogous structures can inform our understanding. For instance, the crystal structure of a related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, in complex with Complement Protease C1s has been determined, providing a basis for understanding the structure-activity relationship of that particular scaffold. However, due to significant structural differences, direct extrapolation of these binding interactions to this compound would be speculative.

The 4-hydroxypiperidine (B117109) moiety is a common scaffold in medicinal chemistry, and its binding modes have been characterized in various protein targets. Typically, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the piperidine ring can engage in van der Waals interactions within hydrophobic pockets of a binding site. The pyridine-3-carbonitrile portion of the molecule also presents opportunities for specific interactions, with the nitrile group potentially acting as a hydrogen bond acceptor and the pyridine ring participating in π-stacking or other aromatic interactions.

In the absence of direct experimental data for this compound, computational methods such as molecular docking and molecular dynamics simulations would be the primary tools to hypothesize its binding mode and interactions with a given target. However, without experimental validation from X-ray crystallography, these models remain predictive.

Future research efforts aimed at co-crystallizing this compound or its close analogs with their biological targets would be invaluable for definitively elucidating the structural basis of their activity and for guiding the rational design of new, more potent, and selective molecules.

Analytical Methodologies for Research and Comprehensive Characterization of 6 4 Hydroxypiperidin 1 Yl Pyridine 3 Carbonitrile

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. By probing the interaction of the compound with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. For instance, the analysis of related cyanopyridine derivatives often reveals distinct peaks for different functional groups. nih.govscirp.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 | Stretching, broad |

| C-H (aromatic/aliphatic) | 2850-3100 | Stretching |

| C≡N (nitrile) | 2210-2260 | Stretching, sharp |

| C=N, C=C (pyridine ring) | 1400-1600 | Stretching |

| C-O (alcohol) | 1050-1260 | Stretching |

| C-N (piperidine-pyridine) | 1250-1350 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the complete atomic framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the hydroxyl group, with specific chemical shifts and splitting patterns confirming their connectivity.

¹³C NMR: This method detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. The ¹³C NMR spectrum would confirm the presence of the correct number of carbon atoms and provide evidence for the nitrile, pyridine, and piperidine ring structures. The chemical shifts in the spectra of related pyridine derivatives serve as a reference for assigning the signals. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise molecular weight. rsc.org The fragmentation pattern observed in the mass spectrum offers further corroboration of the proposed structure, as the molecule breaks apart in a predictable manner.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and other organic materials. A high-performance liquid chromatographic method can be developed for this compound to separate it from any starting materials, byproducts, or degradation products. researchgate.net In a typical reverse-phase HPLC setup, the compound is passed through a column (the stationary phase) using a pressurized liquid solvent mixture (the mobile phase). The purity is determined by the percentage of the total area of all detected peaks that is attributable to the main compound peak. This method is also invaluable for monitoring the progress of a chemical reaction and can be scaled up for preparative isolation of the pure compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 bonded phase | Stationary phase for reverse-phase separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent system to separate compounds based on polarity. Buffers may be added to control pH. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the retention time and resolution of the separation. |

| Detection | UV-Vis Spectrophotometer (e.g., at 254 nm) | Monitors the eluent for UV-absorbing compounds. The pyridine ring provides a strong chromophore. |

| Temperature | 25-40 °C | Affects viscosity and can improve peak shape and reproducibility. |

Advanced Characterization of Solid Forms and Crystalline Properties

The solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability. A range of analytical techniques is used to characterize these properties.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing crystalline solids. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for its specific crystal structure. mdpi.comresearchgate.net This method is used to identify the solid form of this compound, distinguish between different polymorphs (different crystal structures of the same compound), and assess the crystallinity and phase purity of a sample. researchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal properties such as the melting point and enthalpy of fusion. researchgate.net A sharp melting peak is indicative of a pure crystalline substance. DSC can also detect phase transitions, decomposition, and glass transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is used to assess the thermal stability of the compound and to determine the presence of bound water or other solvents (solvates), which would be observed as a mass loss at specific temperatures. researchgate.net

Gravimetric Vapor Sorption (GVS)

GVS analysis measures the amount and rate of solvent vapor uptake by a sample. It is primarily used to determine the hygroscopicity of a compound—its tendency to absorb moisture from the air. This is a critical parameter for determining appropriate storage and handling conditions.

| Technique | Information Obtained | Application for this compound |

| XRPD | Crystalline structure, polymorphism, phase purity | Identification of the solid form, screening for different polymorphs. |

| DSC | Melting point, enthalpy of fusion, phase transitions | Determination of purity and melting temperature. researchgate.net |

| TGA | Thermal stability, solvent/water content | Assessment of decomposition temperature and presence of solvates. researchgate.net |

| GVS | Hygroscopicity, moisture uptake profile | Evaluation of stability under varying humidity conditions. |

Quantitative Kinetic and Binding Affinity Assays

To understand the biological activity of a compound, it is essential to quantify its interaction with its biological target, often an enzyme or a receptor.

Ki and IC50 Determinations

IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. It is a common measure of a compound's potency. For related cyanopyridine compounds, IC50 values have been determined against specific cancer cell lines to evaluate their cytotoxic potential. nih.gov

Ki (Inhibition Constant): The Ki is a more absolute measure of the binding affinity of an inhibitor to its target. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and, typically, a more potent inhibitor.

These values are determined through various biochemical assays, such as enzyme activity assays, where the effect of different concentrations of the inhibitor is measured.

The following table shows example data for related cyanopyridine compounds, illustrating how such data is typically presented.

| Compound Type | Target | IC50 (µM) |

| Cyanopyridine Derivative | HepG-2 (Liver Cancer Cell Line) | Varies |

| Cyanopyridine Derivative | HCT-116 (Colon Cancer Cell Line) | Varies |

| Cyanopyridine Derivative | MCF-7 (Breast Cancer Cell Line) | Varies |

| Cyanopyridine Derivative | PC-3 (Prostate Cancer Cell Line) | Varies |

| (Data is illustrative, based on findings for related compounds, and does not represent actual values for this compound). nih.gov |

Cell-Based Functional Assays for Efficacy and Mechanistic Insight

Cell-based assays are crucial for evaluating a compound's biological effects in a cellular context, providing insights into its efficacy and potential mechanism of action.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a widely used method to assess cytotoxicity. Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells. nih.govnih.gov When the plasma membrane is damaged, LDH is released into the surrounding cell culture medium. caymanchem.com The amount of LDH released is proportional to the number of dead or damaged cells, and its activity can be measured by a coupled enzymatic reaction that produces a colored product. nih.govbiocompare.com This assay helps to determine if a compound induces cell death via necrosis or late-stage apoptosis.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. atcc.orgnih.gov Viable, metabolically active cells possess dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. nih.govnih.gov The amount of formazan produced is proportional to the number of living cells. This assay can help determine if a compound has a cytostatic (inhibits proliferation) or cytotoxic (kills cells) effect. nih.gov

| Assay | Principle | Primary Measurement |

| LDH Assay | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes. nih.govcaymanchem.com | Cytotoxicity (cell death) |

| MTT Assay | Measurement of the metabolic reduction of MTT to formazan by viable cells. nih.govnih.gov | Cell viability and metabolic activity |

Emerging Applications and Therapeutic Potential of 6 4 Hydroxypiperidin 1 Yl Pyridine 3 Carbonitrile Scaffolds in Preclinical Research

Prospects in Oncological Research

Derivatives of the pyridine-3-carbonitrile (B1148548) scaffold have demonstrated significant potential as anticancer agents in a variety of preclinical models. researchgate.net The research highlights their cytotoxic effects against several human cancer cell lines, operating through diverse molecular mechanisms.

Molecular Mechanisms and Targets:

The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and PIM-1 kinase. researchgate.netnih.gov For instance, molecular docking studies have suggested that certain pyridine-3-carbonitrile derivatives can bind to the active site of CDK2, an enzyme crucial for cell cycle regulation. researchgate.net

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. rsc.org One study found that a potent analogue stimulated apoptosis and arrested the cell cycle at the S phase in MCF-7 breast cancer cells, while also activating caspase-3, a key executioner enzyme in the apoptotic pathway. rsc.org The pyridine (B92270) nucleus is a core component of numerous antitumor agents, and its derivatives have been identified as inhibitors for a range of protein kinases critical to cancer progression, including ALK, ROS1, c-Met, EGFR, HER-2, and VEGFR-2. nih.govnih.gov

Preclinical Findings:

In vitro studies have evaluated the cytotoxic activity of newly synthesized pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines. Significant activity has been reported against breast cancer (MCF-7, MDA-MB-231), liver carcinoma (HepG-2), large-cell lung cancer (NCIH 460), and colon cancer (RKOP 27) cell lines. rsc.orgresearchgate.netnih.gov Specific compounds have recorded potent half-maximal inhibitory concentrations (IC50s), indicating strong antiproliferative effects. researchgate.netnih.gov For example, one derivative, 14a, was found to be highly effective against a range of cell lines, with IC50 values of 25 nM against NCIH 460 and 16 nM against RKOP 27 cells. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Molecular Target/Mechanism | Source |

|---|---|---|---|---|

| Pyridine-3-carbonitrile Derivatives | MCF-7 (Breast) | Potent Inhibition | CDK2 Inhibition, Apoptosis, Caspase-3 Activation | researchgate.netrsc.orgresearchgate.net |

| Pyridine-3-carbonitrile Derivatives | MDA-MB-231 (Breast) | Potent Inhibition | CDK2 Inhibition | researchgate.netrsc.orgresearchgate.net |

| Nicotinonitrile Derivative (14a) | NCIH 460 (Lung) | 25 nM | Cytotoxicity | nih.gov |

| Nicotinonitrile Derivative (14a) | RKOP 27 (Colon) | 16 nM | Cytotoxicity | nih.gov |

| Pyrazolyl Pyridine Conjugates | HepG2 (Liver) | Potent Cytotoxicity | PIM-1 Kinase Inhibition | nih.gov |

Applications in Antimicrobial and Antiviral Drug Discovery

The pyridine-3-carbonitrile scaffold is also a promising framework for the development of new antimicrobial and antiviral agents. researchgate.netresearchgate.net Research has indicated that compounds derived from this structure exhibit activity against various pathogens, including bacteria, fungi, and viruses. nih.gov

In the realm of antibacterial research, certain pyridine-3-carbonitrile derivatives have shown notable potency. For example, compounds 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile and 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile exhibited a minimum inhibition concentration (MIC) of 0.013 µM against Escherichia coli, a level of activity comparable to the reference antibiotic amoxicillin. researchgate.net The broad antimicrobial potential of the pyridine nucleus extends to activity against other bacterial strains like S. aureus and B. subtilis, as well as fungi such as C. albicans and A. niger. nih.gov

Furthermore, pyridine-3-carbonitrile compounds have been reported to possess significant antiviral properties, demonstrating high activity against herpes viruses and Human Immunodeficiency Virus (HIV). researchgate.net This dual antimicrobial and antiviral potential underscores the versatility of the scaffold in infectious disease research.

Potential in Neurological and Neurodegenerative Disease Research

The complexity of neurological disorders like Alzheimer's disease (AD) necessitates novel therapeutic strategies, and the pyridine-3-carbonitrile scaffold is being explored for this purpose. nih.govmdpi.com The multifactorial nature of AD, involving amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, and oxidative stress, makes it an ideal candidate for multitarget-directed ligand (MTDL) therapy, a strategy for which pyridine derivatives are well-suited. nih.govicmerd.com

Preclinical research has identified several pyridine derivatives that can counteract the pathological hallmarks of AD. One pyridine amine derivative was shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov This compound also alleviated Aβ-induced paralysis, reduced the production of reactive oxygen species (ROS), and protected mitochondrial function in a transgenic C. elegans model of AD. nih.gov Furthermore, it demonstrated the ability to inhibit acetylcholinesterase, a key enzyme in neurotransmission and a target for current AD therapies. nih.gov

Other related scaffolds have shown promise against different targets relevant to neurodegeneration. For instance, a family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines demonstrated the ability to inhibit GSK-3β, a kinase involved in tau hyperphosphorylation and neuroinflammation. mdpi.com These compounds also exhibited antioxidant properties and the capacity to block L-type voltage-dependent calcium channels, whose dysregulation is linked to neuronal death. mdpi.com The development of such multi-target agents represents a promising avenue in the search for effective treatments for AD and other neurodegenerative conditions.

Role in Research on Inflammatory and Autoimmune Disorders

Chronic inflammation is a key driver in the pathogenesis of many autoimmune diseases (AIDs). nih.govnih.gov Therapeutic strategies are increasingly focused on targeting inflammatory mediators and pathways. nih.gov The pyridine-3-carbonitrile scaffold and its derivatives have been identified as having anti-inflammatory properties, making them valuable candidates for research in this area. researchgate.netnih.gov

Autoimmune diseases arise when the immune system mistakenly attacks the body's own healthy cells and tissues, leading to a state of chronic inflammation. nih.gov Inflammatory mediators play a crucial role by affecting both innate and adaptive immune cells, which promotes the autoimmune response. nih.gov

Several studies have noted the anti-inflammatory potential of nicotinonitrile (cyanopyridine) derivatives. researchgate.netnih.gov This inherent property of the scaffold suggests its potential utility in developing novel agents to modulate the inflammatory cascades that characterize autoimmune disorders. While direct preclinical evidence linking the specific 6-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile scaffold to specific autoimmune disease models is still emerging, its documented anti-inflammatory characteristics provide a strong rationale for its investigation in conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Strategies for Developing Multitarget-Directed Ligands for Complex Diseases

The traditional "one disease-one target-one drug" paradigm has proven insufficient for complex, multifactorial conditions like cancer and Alzheimer's disease. nih.gov This has led to a shift towards the development of Multitarget-Directed Ligands (MTDLs)—single chemical entities designed to simultaneously modulate multiple pathological targets. nih.govjocpr.com The pyridine-3-carbonitrile scaffold is an excellent platform for implementing MTDL strategies.

Computational methods, such as molecular modeling and virtual screening, are essential tools in predicting how these complex ligands will interact with multiple targets. icmerd.comjocpr.com This in silico design is typically followed by in vitro validation to confirm the efficacy of the selected compounds. icmerd.com The development of MTDLs for Alzheimer's, for instance, has involved fusing moieties known to inhibit cholinesterases with structures that can prevent Aβ aggregation or exert antioxidant effects. nih.govmdpi.com This innovative approach aims to achieve a synergistic therapeutic effect that is more potent than single-target drugs and may reduce the potential for drug-drug interactions. nih.govjocpr.com

Future Research Directions and Overcoming Challenges

Development of Novel and Green Synthetic Routes for Derivatives

The synthesis of 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile derivatives is poised for significant advancements through the adoption of innovative and environmentally conscious methodologies. Future research will likely focus on moving away from traditional, often harsh, chemical syntheses towards more sustainable "green" chemistry approaches.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers the potential for rapid, efficient, and high-yield production of pyridine (B92270) derivatives, often with reduced solvent usage and energy consumption.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, improving atom economy and reducing waste. The development of novel MCRs for the synthesis of substituted pyridines will be a significant area of focus.

Eco-Friendly Catalysts and Solvents: Research into the use of biodegradable catalysts, such as iron-based catalysts, and environmentally benign solvents like water and ethanol (B145695) will be critical in minimizing the environmental impact of synthesis. The use of solvent-free reaction conditions is another promising avenue.

These green synthetic approaches are not only environmentally responsible but also offer practical advantages in terms of efficiency and cost-effectiveness, which are crucial for the large-scale production of potential drug candidates.

Exploration of Undiscovered Biological Targets and Pathways

While the this compound scaffold has shown potential, a comprehensive understanding of its biological activity is still emerging. Future research should aim to identify and validate novel biological targets and pathways through which its analogs can exert therapeutic effects. The piperidine (B6355638) and pyridine moieties are present in a wide range of biologically active compounds, suggesting a broad potential for this scaffold.

A significant area of interest lies in the field of kinase inhibition. Many kinase inhibitors feature similar heterocyclic scaffolds. Therefore, a systematic screening of derivatives against a broad panel of kinases could uncover novel and potent inhibitors for various diseases, including cancer and inflammatory disorders. Beyond kinases, exploring other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, where piperidine-containing compounds have shown activity, could reveal unexpected therapeutic opportunities.

Advanced Strategies for Enhancing Selectivity and Potency of Analogs

Achieving high potency and selectivity is a paramount challenge in drug development. For analogs of this compound, particularly in the context of kinase inhibition, several advanced strategies can be employed to enhance these properties.

| Strategy | Description | Potential Benefit |

| Targeting Different Kinase Conformations | Designing inhibitors that bind to inactive (DFG-out) or allosteric sites rather than the highly conserved ATP-binding pocket. | Increased selectivity against specific kinases, reducing off-target effects. |

| Covalent Targeting | Introducing a reactive group (e.g., an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site. | High potency and prolonged duration of action. |

| Bivalent Inhibitors | Linking the primary inhibitor to a second molecule that binds to an adjacent site on the target protein. | Enhanced affinity and selectivity. |

| Structure-Based Drug Design | Utilizing X-ray crystallography and computational modeling to understand the binding interactions and guide the design of more potent and selective analogs. | Rational design of improved inhibitors. |

By implementing these strategies, researchers can develop next-generation analogs with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Drug Design for this Scaffold

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for scaffolds like this compound. These computational tools can significantly accelerate the identification and optimization of new drug candidates.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative models can design novel molecules with desired properties from scratch, expanding the chemical space of potential derivatives.

Predictive Modeling: Machine learning algorithms can predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target.

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional drug discovery pipelines.

Collaborative Research Endeavors Between Synthetic Chemistry, Computational Biology, and Pharmacology Disciplines

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The successful development of therapeutics based on the this compound scaffold will depend on seamless collaboration between experts in synthetic chemistry, computational biology, and pharmacology.

Synthetic chemists will be responsible for designing and executing efficient and scalable synthetic routes for novel analogs.

Computational biologists will use molecular modeling and AI to predict biological activity, guide lead optimization, and elucidate mechanisms of action.

Pharmacologists will conduct in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of new compounds.

Fostering strong partnerships between academic research institutions and the pharmaceutical industry will also be crucial for translating basic scientific discoveries into clinically viable treatments. Such collaborations bring together complementary expertise and resources, accelerating the journey from the laboratory to the patient.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives like 4-hydroxypiperidine can react with activated pyridine precursors (e.g., 6-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃ or NaH in DMF) at 80–100°C for 12–24 hours . Optimization involves adjusting solvent polarity (DMF vs. acetonitrile), temperature, and stoichiometry to maximize yield. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the purity and structural integrity of this compound validated?

- Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation relies on NMR (¹H/¹³C), where key signals include the pyridine C≡N peak at ~110 ppm (¹³C) and hydroxyl proton resonance at 4.8–5.2 ppm (¹H). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 230.1) .

Q. What are the primary biological targets or activities associated with this compound?

- Answer : Pyridine-carbonitrile derivatives are explored as kinase inhibitors (e.g., RET kinase in –10) or enzyme modulators. Initial screening involves in vitro assays like fluorescence polarization for binding affinity (IC₅₀) and cell-based viability assays (MTT) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to its target proteins?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM) are used. The pyridine ring and hydroxypiperidine group are key pharmacophores: the C≡N group forms hydrogen bonds with catalytic lysine residues, while the hydroxyl group stabilizes interactions via water-mediated networks . Free energy calculations (MM-PBSA) validate binding stability.

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Answer : Degradation pathways (e.g., hydrolysis of the nitrile group) are identified via forced degradation studies (acid/base/oxidative stress) and LC-MS analysis of products (e.g., carboxylic acid derivatives). Stabilization methods include prodrug design (ester masking of the hydroxyl group) or formulation with cyclodextrins to enhance solubility and reduce hydrolysis .

Q. How does the hydroxypiperidine substituent influence the compound’s pharmacokinetic properties?

- Answer : The hydroxyl group enhances water solubility (logP reduction from 2.5 to 1.8) but may increase metabolic clearance. In vitro ADME assays (hepatic microsomes) compare metabolic stability with non-hydroxylated analogs. Pharmacokinetic studies in rodents show improved oral bioavailability (35% vs. 15% for methylpiperidine analogs) due to enhanced absorption .

Q. What crystallographic techniques resolve the 3D structure of this compound, and how is disorder in the hydroxypiperidine moiety addressed?

- Answer : Single-crystal X-ray diffraction (SHELX suite) is used. Disorder in the hydroxypiperidine ring is modeled by splitting atoms into two positions with occupancy refinement. Hydrogen bonding between the hydroxyl group and pyridine nitrogen is critical for lattice stabilization (distance ~2.8 Å). Data collection at low temperature (100 K) reduces thermal motion artifacts .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 70:30 acetonitrile/water, 1 mL/min | |

| ESI-MS | Molecular weight confirmation | Positive ion mode, m/z 230.1 [M+H]⁺ | |

| Molecular Docking | Binding mode prediction | AutoDock Vina, grid size 60×60×60 Å | |

| Forced Degradation | Stability profiling | 0.1 M HCl/NaOH, 40°C, 24 hours |

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.